molecular formula C15H13FN2O3 B10966975 4-({[(2-Fluorophenyl)carbamoyl]amino}methyl)benzoic acid

4-({[(2-Fluorophenyl)carbamoyl]amino}methyl)benzoic acid

Cat. No.: B10966975
M. Wt: 288.27 g/mol
InChI Key: UICKQELSJHKKPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[(2-Fluorophenyl)carbamoyl]amino}methyl)benzoic acid is a chemical compound that belongs to the benzoic acid family It is characterized by the presence of a fluorophenyl group and a carbamoyl group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(2-Fluorophenyl)carbamoyl]amino}methyl)benzoic acid typically involves multiple steps. One common method starts with the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-({[(2-Fluorophenyl)carbamoyl]amino}methyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.

    Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications in treating diseases such as cancer, inflammation, and metabolic disorders.

    Industry: The compound is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-({[(2-Fluorophenyl)carbamoyl]amino}methyl)benzoic acid involves the inhibition of specific enzymes and pathways involved in disease development and progression. For instance, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in gene expression patterns, ultimately affecting cellular processes and disease outcomes.

Comparison with Similar Compounds

4-({[(2-Fluorophenyl)carbamoyl]amino}methyl)benzoic acid can be compared with other similar compounds in the benzoic acid family:

    2-((4-Fluorophenyl)amino)benzoic acid: This compound shares a similar structure but lacks the carbamoyl group, which may result in different chemical and biological properties.

    4-({[(2-Chlorophenyl)carbamoyl]amino}methyl)benzoic acid: The presence of a chlorine atom instead of fluorine can lead to variations in reactivity and biological activity.

    4-({[(2-Methylphenyl)carbamoyl]amino}methyl)benzoic acid: The methyl group can influence the compound’s steric and electronic properties, affecting its interactions with biological targets.

Properties

Molecular Formula

C15H13FN2O3

Molecular Weight

288.27 g/mol

IUPAC Name

4-[[(2-fluorophenyl)carbamoylamino]methyl]benzoic acid

InChI

InChI=1S/C15H13FN2O3/c16-12-3-1-2-4-13(12)18-15(21)17-9-10-5-7-11(8-6-10)14(19)20/h1-8H,9H2,(H,19,20)(H2,17,18,21)

InChI Key

UICKQELSJHKKPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=CC=C(C=C2)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.